molecular formula C20H18O10 B8231516 Kaempferol 3-O-arabinoside

Kaempferol 3-O-arabinoside

Cat. No.: B8231516
M. Wt: 418.3 g/mol
InChI Key: RNVUDWOQYYWXBJ-UHFFFAOYSA-N
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Description

Kaempferol 3-O-arabinoside is a flavonoid glycoside, specifically a type of antioxidant flavonoid. It is isolated from the ethyl acetate fraction obtained from the leaves of Nectandra hihua . This compound is known for its significant antioxidant properties, which contribute to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kaempferol 3-O-arabinoside can be synthesized through enzymatic hydrolysis of kaempferol glycosides. For instance, kaempferol-7-O-glucoside and kaempferol-3-O-rutinoside can be hydrolyzed to kaempferol using β-glucosidase and/or α-L-rhamnosidase .

Industrial Production Methods: The industrial production of kaempferol-3-O-arabinoside typically involves extraction from plant sources. The leaves of Nectandra hihua are processed to obtain the ethyl acetate fraction, from which kaempferol-3-O-arabinoside is isolated .

Chemical Reactions Analysis

Types of Reactions: Kaempferol 3-O-arabinoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert kaempferol-3-O-arabinoside to its corresponding dihydro derivatives.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized flavonoid derivatives.

    Reduction: Dihydrokaempferol derivatives.

    Substitution: Acetylated and benzoylated kaempferol derivatives.

Scientific Research Applications

Kaempferol 3-O-arabinoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Kaempferol 3-O-arabinoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

This compound stands out due to its specific antioxidant properties and its potential therapeutic applications in cancer research.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVUDWOQYYWXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kaempferol 3-O-arabinoside
Reactant of Route 2
Kaempferol 3-O-arabinoside
Reactant of Route 3
Kaempferol 3-O-arabinoside
Reactant of Route 4
Kaempferol 3-O-arabinoside
Reactant of Route 5
Kaempferol 3-O-arabinoside
Reactant of Route 6
Kaempferol 3-O-arabinoside

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